molecular formula C12H14ClN5O4 B13828913 1,N6-Ethenoadenosine hydrochloride

1,N6-Ethenoadenosine hydrochloride

Cat. No.: B13828913
M. Wt: 327.72 g/mol
InChI Key: YMQMOUIFFNWSNO-OUTCZKRVSA-N
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Description

1,N6-Ethenoadenosine hydrochloride (C₁₂H₁₄N₅O₄Cl) is a fluorescent adenosine derivative characterized by an etheno bridge linking the N1 atom of the purine ring and the N6-amino group (Figure 1). This structural modification confers unique fluorescence properties, making it a valuable probe for studying nucleic acid dynamics and enzyme mechanisms . Its crystal structure, determined via X-ray diffraction, reveals a non-planar S-shaped conformation of the etheno-adenine moiety, a 2′-endo-3′-exo ribose pucker, and a glycosidic torsion angle in the trans domain. The absence of base stacking and the presence of a three-dimensional hydrogen-bonding network further distinguish its solid-state behavior .

Properties

Molecular Formula

C12H14ClN5O4

Molecular Weight

327.72 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol;hydrochloride

InChI

InChI=1S/C12H13N5O4.ClH/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-20H,3H2;1H/t6-,8-,9-,12-;/m1./s1

InChI Key

YMQMOUIFFNWSNO-OUTCZKRVSA-N

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O.Cl

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,N6-Ethenoadenosine Hydrochloride

The preparation of 1,N6-ethenoadenosine hydrochloride involves multi-step synthetic routes starting from adenine or adenosine derivatives. The synthesis typically centers on the formation of the etheno bridge through reaction with chloroacetaldehyde or related reagents under controlled conditions.

Synthesis from Adenine Derivatives

A commonly reported approach involves two main stages:

Alkylation of Adenine to 9-Ethyladenine
  • Reagents and Conditions: Adenine is dissolved in dry N,N-dimethylformamide (DMF) and stirred at room temperature. Cesium carbonate (Cs2CO3) is added as a base to deprotonate adenine, followed by dropwise addition of ethyl iodide (C2H5I). The mixture is stirred at 55 °C for approximately 16 hours to yield 9-ethyladenine.
  • Work-up: The reaction mixture is dried under vacuum, and the product is isolated.
  • Characterization: Elemental analysis confirms the product with calculated values matching found percentages for carbon, hydrogen, and nitrogen.
  • Reference Reaction Scheme:
    • Adenine + C2H5I + Cs2CO3 → 9-Ethyladenine (at 55 °C, 16 h)
Formation of 9-Ethyl-1,N6-Ethenoadenine
  • Reagents and Conditions: 9-Ethyladenine is dissolved in a 2 M sodium acetate-acetic acid buffer (pH ~4-4.5). Chloroacetaldehyde (ClCH2CHO) is added dropwise, and the reaction mixture is stirred at room temperature for 72 hours.
  • Work-up: The mixture is evaporated to dryness, dissolved in chloroform, filtered, treated with sodium bicarbonate, dried over magnesium sulfate, and purified by column chromatography (silica gel, dichloromethane-ethyl acetate mixture).
  • Outcome: This step introduces the etheno bridge, producing 9-ethyl-1,N6-ethenoadenine, which can be further converted to the hydrochloride salt if needed.

Direct Modification of Adenosine

For preparing the ribonucleoside form (1,N6-ethenoadenosine hydrochloride), the etheno bridge formation is typically achieved by reacting adenosine or its derivatives with chloroacetaldehyde under acidic conditions:

  • Typical Conditions: Reaction in aqueous medium at mildly acidic pH (~4-5), room temperature, for extended periods (up to 72 hours).
  • Mechanism: The aldehyde group of chloroacetaldehyde reacts with the exocyclic amino group and N1 position of adenine, forming a cyclic etheno bridge.
  • Purification: The product is isolated by precipitation or chromatographic techniques and converted into the hydrochloride salt by treatment with hydrochloric acid or by crystallization from HCl-containing solvents.

Analytical and Characterization Data

The synthesized 1,N6-ethenoadenosine hydrochloride is characterized by several techniques:

Technique Observations / Data
Nuclear Magnetic Resonance (NMR) Distinct proton signals corresponding to the etheno bridge and adenine protons, e.g., singlets and doublets in the aromatic region; 1H and 13C NMR confirm structural integrity.
Mass Spectrometry (MS) Molecular ion peaks consistent with the ethenoadenosine molecular weight; fragmentation patterns confirm etheno bridge formation.
Elemental Analysis Carbon, hydrogen, and nitrogen percentages closely match calculated values for C, H, N content of the compound.
UV-Visible Spectroscopy Absorbance maxima shifted compared to native adenosine due to the conjugated etheno ring.

Summary Table of Preparation Steps

Step Number Starting Material Reagents/Conditions Reaction Time Product Notes
1 Adenine Cs2CO3, C2H5I, DMF, 55 °C 16 h 9-Ethyladenine Alkylation at N9 position
2 9-Ethyladenine Chloroacetaldehyde, NaOAc-HOAc buffer pH 4-4.5, r.t. 72 h 9-Ethyl-1,N6-ethenoadenine Formation of etheno bridge
3 Adenosine (alternative) Chloroacetaldehyde, acidic aqueous medium 48-72 h 1,N6-Ethenoadenosine hydrochloride Direct etheno bridge formation

Research Findings and Perspectives

  • The synthetic methods described are adaptations of classical procedures with modifications to optimize yield and purity.
  • The use of chloroacetaldehyde is critical for the etheno bridge formation, and reaction conditions such as pH, temperature, and time significantly influence the efficiency.
  • The hydrochloride salt form enhances solubility and stability for biochemical assays.
  • Studies have demonstrated that 1,N6-ethenoadenosine can be incorporated into oligonucleotides for DNA damage and repair studies, often synthesized via phosphoramidite chemistry using the ethenoadenosine nucleoside as a precursor.
  • The compound’s formation in biological systems is linked to exposure to vinyl chloride metabolites and lipid peroxidation, making it a relevant biomarker for mutagenesis and carcinogenesis research.

Chemical Reactions Analysis

Types of Reactions: 1,N6-Ethenoadenosine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ethenoadenosine derivatives, while substitution reactions can produce a variety of substituted nucleosides .

Scientific Research Applications

Chemical Properties and Formation

1,N6-Ethenoadenosine is formed through the reaction of adenine with reactive species such as vinyl chloride and lipid peroxidation products. This modification can occur during cellular processes and is associated with various forms of DNA damage. The compound is recognized for its mutagenic potential, making it a subject of interest in studies related to cancer and genomic stability .

Mutagenesis Studies

1,N6-Ethenoadenosine is known to induce mutations during DNA replication. It acts as a damaged ribonucleotide that can lead to frameshift mutations when incorporated into DNA. Studies have shown that human DNA polymerase η (hpol η) can insert deoxypurines opposite this lesion, which may result in genomic instability . This property makes it a valuable tool for understanding the mechanisms of translesion synthesis (TLS) and the fidelity of DNA replication under stress conditions.

RNA Modification and Translation

The presence of 1,N6-ethenoadenosine in RNA can affect transcriptional accuracy. It has been observed to alter the reading frame during translation processes, which can lead to the synthesis of aberrant proteins . Research indicates that hpol η also exhibits reverse transcriptase activity in the presence of this modified nucleoside, further complicating the effects on RNA processing .

Cancer Research

As a biomarker for various cancers, 1,N6-ethenoadenosine is studied for its role in carcinogenesis. Its mutagenic properties are linked to the development of cancerous tissues, making it an important focus for understanding cancer biology and potential therapeutic strategies . The compound's ability to induce mutations underlines its significance in evaluating the risks associated with environmental carcinogens.

Case Study 1: Translesion Synthesis and Genomic Stability

A study investigated the effects of 1,N6-ethenoadenosine on translesion synthesis mediated by hpol η. The findings revealed that this modified nucleotide leads to extensive frameshifts during replication, highlighting its role in genomic instability. The research utilized mass spectrometry to analyze the incorporation patterns of deoxypurines opposite 1,N6-ethenoadenosine .

Case Study 2: Implications in Protein Synthesis

Another study focused on how exposure to vinyl chloride alters RNA structures leading to increased levels of 1,N6-ethenoadenosine. The researchers found that this modification resulted in the synthesis of unusual proteins from mRNA transcripts, demonstrating the impact of environmental factors on genetic expression .

Comparison with Similar Compounds

Table 3: Enzymatic Cleavage Efficiency

Substrate Cleavage Efficiency (Relative to Abasic Site)
Abasic site 1.0 (reference)
5,6-Dihydrouridine 0.8
1,N6-Ethenoadenosine 0.2

Q & A

Q. What is the standard protocol for synthesizing 1,N⁶-ethenoadenosine hydrochloride, and how can its purity be validated?

  • Methodological Answer : 1,N⁶-Ethenoadenosine hydrochloride is synthesized via the reaction of adenosine derivatives (e.g., ADP or ATP) with chloroacetaldehyde in aqueous solution under mild acidic conditions (pH ~4.0–5.0) at 37°C for 12–24 hours . Post-synthesis, purity can be validated using HPLC with UV detection (λ = 270–280 nm) or fluorescence spectroscopy (excitation/emission at 300/410 nm) due to its intrinsic fluorescence from the etheno bridge . Crystallographic validation via X-ray diffraction is recommended for structural confirmation .

Q. What analytical techniques are critical for characterizing 1,N⁶-ethenoadenosine hydrochloride in biochemical assays?

  • Methodological Answer : Fluorescence spectroscopy is essential for tracking its incorporation into nucleic acids or protein interactions, as the etheno bridge emits at 410 nm upon excitation at 300 nm . Mass spectrometry (LC-MS/MS) confirms molecular weight and detects adducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural details, particularly the etheno moiety’s electronic environment .

Q. How should researchers handle and store 1,N⁶-ethenoadenosine hydrochloride to ensure stability?

  • Methodological Answer : Store lyophilized powder at –20°C in airtight, light-protected containers. For aqueous solutions, use pH 6.0–7.0 buffers (e.g., phosphate or Tris) and avoid prolonged exposure to temperatures >4°C to prevent hydrolysis of the etheno bridge . Always use gloves and work in fume hoods to minimize inhalation or dermal exposure .

Advanced Research Questions

Q. How can fluorescence quenching of 1,N⁶-ethenoadenosine hydrochloride be leveraged to study nucleic acid-protein interactions?

  • Methodological Answer : Fluorescence quenching occurs when the etheno group interacts with proximal amino acid residues (e.g., tryptophan) in proteins. Design experiments using Förster Resonance Energy Transfer (FRET) with a donor-acceptor pair (e.g., ethenoadenosine as donor and a protein-bound fluorophore as acceptor). Monitor changes in emission intensity or lifetime using time-resolved fluorescence spectroscopy to map binding kinetics . Control for buffer ionic strength and Mg²⁺ concentration, as these modulate binding affinity .

Q. What experimental factors explain contradictory reports on APE1 enzyme’s cleavage efficiency of DNA containing 1,N⁶-ethenoadenosine?

  • Methodological Answer : Discrepancies arise from variations in MgCl₂ concentration (1–10 mM), which alters APE1’s substrate specificity and catalytic rate . Standardize reaction conditions by pre-incubating APE1 with 5 mM MgCl₂ and 50 mM KCl at 37°C. Use gel electrophoresis or real-time fluorescence assays (e.g., molecular beacons) to quantify cleavage efficiency. Compare results against a positive control (e.g., abasic site-containing DNA) .

Q. How do photophysical properties of 1,N⁶-ethenoadenosine hydrochloride inform its use in probing RNA tertiary structures?

  • Methodological Answer : The etheno bridge undergoes proton transfer and n→π* transitions under UV excitation, making fluorescence highly sensitive to local pH and solvent polarity . Incorporate 1,N⁶-ethenoadenosine into RNA helices and monitor fluorescence anisotropy to detect conformational changes (e.g., tRNA folding). Pair with circular dichroism (CD) to correlate fluorescence shifts with secondary/tertiary structural transitions .

Q. What strategies mitigate interference from 1,N⁶-ethenoadenosine’s fluorescence in high-throughput screening assays?

  • Methodological Answer : Use orthogonal detection methods (e.g., luminescence or radioactivity) for enzymatic assays. For fluorescence-based screens, employ spectral unmixing with a reference fluorophore (e.g., Cy5) to isolate signals. Alternatively, chemically modify the etheno group (e.g., bromination) to redshift emission beyond common assay interference ranges (e.g., 500–600 nm) .

Methodological Notes for Data Integrity

  • Contradiction Management : Replicate experiments under standardized buffer conditions (pH, ionic strength, cofactors) and validate findings with orthogonal techniques (e.g., fluorescence + HPLC) .
  • Advanced Applications : Use 1,N⁶-ethenoadenosine as a probe for DNA repair kinetics, RNA folding, or enzyme-substrate profiling, ensuring controls for autofluorescence and photobleaching are included .

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